molecular formula C19H19N3OS2 B2949460 N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide CAS No. 476464-24-1

N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Cat. No.: B2949460
CAS No.: 476464-24-1
M. Wt: 369.5
InChI Key: VKPDTBYZXFFJPY-UHFFFAOYSA-N
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Description

N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-methylbenzylthio group at position 5 and a 3-phenylpropanamide moiety at position 2. The compound’s design aligns with medicinal chemistry strategies targeting antimicrobial or bioactivity, as seen in related 1,3,4-thiadiazole derivatives .

Properties

IUPAC Name

N-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c1-14-6-5-9-16(12-14)13-24-19-22-21-18(25-19)20-17(23)11-10-15-7-3-2-4-8-15/h2-9,12H,10-11,13H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPDTBYZXFFJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a compound of increasing interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, cytotoxic, and other pharmacological properties.

1. Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the thiadiazole ring and subsequent coupling with the phenylpropanamide moiety. The purity and structure of the synthesized compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

2.1 Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. In particular:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC value of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli, indicating potent antibacterial properties .
  • Fungal Activity : It also showed antifungal activity against strains of Candida and other fungi, with notable inhibition zones observed in agar diffusion assays .

2.2 Cytotoxicity

Cytotoxicity assays conducted on human cell lines such as HaCat (keratinocytes) and Balb/c 3T3 (fibroblasts) revealed that the compound has moderate cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, indicating its potential as an anticancer agent .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • DNA Gyrase Inhibition : Molecular docking studies suggest that the compound binds effectively to DNA gyrase, an essential enzyme for bacterial DNA replication. It forms multiple hydrogen bonds with key amino acid residues in the active site, contributing to its antibacterial efficacy .
  • Cytotoxic Mechanisms : The cytotoxic effects may be attributed to its interaction with cellular targets such as tubulin or other proteins involved in cell division and survival .

4. Case Studies

Several case studies highlight the effectiveness of this compound in various biological contexts:

StudyOrganismActivityMIC/IC50
Study 1Pseudomonas aeruginosaAntibacterial0.21 μM
Study 2Escherichia coliAntibacterial0.21 μM
Study 3Candida albicansAntifungalNot specified
Study 4HaCat CellsCytotoxicityIC50 Not specified

5. Conclusion

This compound exhibits promising biological activities, particularly as an antimicrobial agent and potential anticancer compound. Its mechanisms of action involve critical interactions with bacterial enzymes and cellular components. Further research is warranted to explore its therapeutic applications and optimize its efficacy through structural modifications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

The 1,3,4-thiadiazole scaffold is highly modifiable. Key comparisons include:

Table 1: Substituent Variations and Physical Properties
Compound Name (Example) Thiadiazole Substituent Amide Group Melting Point (°C) Yield (%) Source
Target Compound 5-(3-methylbenzylthio) 3-phenylpropanamide Not reported Unknown
N-(5-((4-Chlorobenzyl)thio)-...acetamide (5e) 5-(4-chlorobenzylthio) 2-(5-isopropyl-2-methylphenoxy)acetamide 132–134 74
N-(5-(Benzylthio)-...acetamide (5h) 5-(benzylthio) 2-(2-isopropyl-5-methylphenoxy)acetamide 133–135 88
N-[5-(4-Fluorophenyl)-...propanamide 5-(4-fluorophenyl) 3-phenylpropanamide Not reported Unknown
2-(5-Benzyl-6-thioxo...acetamide (6a) 5-(ethylthio) 2-(5-benzyl-6-thioxo...) 179–181 79

Key Observations :

  • Positional Effects : The target’s 3-methylbenzylthio group (meta-substitution) may confer distinct steric and electronic properties compared to para-substituted analogs (e.g., 4-chloro in 5e ).
  • Thermal Stability : Melting points for benzylthio-substituted analogs range from 132–181°C , suggesting the target may exhibit similar thermal behavior.

Molecular and Spectroscopic Comparisons

  • NMR Trends : Benzylthio-substituted analogs in show characteristic aromatic proton shifts at δ 7.2–7.4 ppm. The target’s 3-methylbenzyl group may shift these signals upfield due to reduced electron withdrawal.
  • HRMS Validation : Analogs in confirmed molecular weights within ±0.005 Da accuracy, suggesting reliable structural confirmation for the target if synthesized.

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